molecular formula C9H11NO2 B1313780 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol CAS No. 915160-96-2

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol

Cat. No. B1313780
M. Wt: 165.19 g/mol
InChI Key: CEGQHVBQSZACAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The InChI code for 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol is 1S/C9H11NO2/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol has a molecular weight of 165.19 . It is recommended to be stored at 4°C and protected from light .

Scientific Research Applications

Bioactivity and Ecological Role

Compounds of the 1,4-benzoxazinone class, including 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol derivatives, exhibit significant bioactivity with applications in phytochemistry and agriculture. Research has shown their potential in phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are explored as natural herbicide models and have roles in plant chemical defense mechanisms. Advances in analytical methodologies have enhanced the understanding of their ecotoxicologic effects and degradation kinetics, which are crucial for agricultural applications and environmental safety (Macias et al., 2009).

Versatility in Applications

The structural flexibility of 3,4-dihydro-1,3-2H-benzoxazines, closely related to 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol, has been leveraged in diverse applications beyond their use as monomers for polybenzoxazines. Their unique properties have found uses in creating luminescent materials, ligands for cations, and as reducing agents for precious metal ions, showcasing the compound's versatility beyond traditional polymer science (Wattanathana et al., 2017).

Allelochemicals and Synthetic Methods

The synthesis and degradation of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol derivatives have been extensively studied, highlighting their allelochemical properties. These compounds show promising applications in agriculture due to their phytotoxic and antimicrobial activities. Synthetic methodologies for these compounds have been refined to enhance yield and scalability, which is essential for both research and practical applications in crop protection and environmental management (Macias et al., 2006).

Photophysical Properties and Sustainable Development

Research on the synthesis of benzoxazine monomers from bio-derived amines, including studies on 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol, has emphasized the importance of sustainable development. The structural characteristics and photophysical properties of these compounds are crucial for their application in optoelectronic materials and functional polymers. This research direction supports the development of environmentally friendly materials with potential applications in technology and materials science (Wattanathana et al., 2021).

Antimicrobial and Antioxidant Properties

The exploration of benzoxazinyl derivatives for their potent antimicrobial and antioxidant activities has opened new avenues in pharmaceutical research. The structural modification of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol derivatives has led to compounds with significant bioactivity, promising for the development of new therapeutic agents (Sonia et al., 2013).

Safety And Hazards

The compound has a signal word of “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink, or smoke when using this product), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGQHVBQSZACAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475557
Record name (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol

CAS RN

915160-96-2
Record name (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.